molecular formula C35H46O12 B12796683 Meliatoxin B1 CAS No. 87617-81-0

Meliatoxin B1

Cat. No.: B12796683
CAS No.: 87617-81-0
M. Wt: 658.7 g/mol
InChI Key: PGTAYRVRANEPEM-UHFFFAOYSA-N
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Biological Activity

Meliatoxin B1 is a limonoid compound isolated from the fruits of Melia azedarach (commonly known as the chinaberry tree). This compound has garnered attention for its significant biological activities, particularly its cytotoxic and antifungal properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized as a trichilin-class limonoid with a C-15 keto structure. Its molecular formula is C27H30O6C_{27}H_{30}O_6, and it exhibits notable cytotoxicity against various tumor cell lines. The compound's structure plays a crucial role in its biological activity, influencing its interaction with cellular targets.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects in vitro. Notably, it has shown significant activity against several cancer cell lines:

Cell Line IC50 (µg/mL)
P388 (lymphocytic leukemia)5.4
KB (oral cancer)>10

These results indicate that this compound is particularly effective against P388 cells, suggesting its potential as an anticancer agent .

Antifungal Properties

Research indicates that this compound exhibits considerable antifungal activity. It has been identified as an effective inhibitor against various fungal species, particularly oomycetes such as Phytophthora spp. and P. capsici. The minimum inhibitory concentrations (MIC) for these fungi were determined to be significantly lower than those for other tested compounds, highlighting this compound's potential in agricultural applications .

The mechanism by which this compound exerts its cytotoxic effects involves multiple pathways:

  • Cell Cycle Arrest : Studies have shown that this compound induces sustained arrest in the cell cycle of cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Anti-apoptotic Proteins : this compound may modulate the expression of proteins such as Bcl-2 and Bax, which are critical in regulating apoptosis .

Toxicological Studies

While the therapeutic potential of this compound is promising, it is essential to consider its toxicological profile. Experimental studies have shown that high doses of Melia azedarach leaves can lead to severe toxicity in livestock, including symptoms such as depression, muscle tremors, and liver damage. In calves dosed with 30 g/kg body weight of green leaves, significant macroscopic findings included liver congestion and necrosis . These findings underscore the need for careful dosage considerations in therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound:

  • Cattle Poisoning : Outbreaks of poisoning in cattle due to ingestion of Melia azedarach leaves have been reported. Clinical signs included ataxia and hypothermia, with histopathological examinations revealing extensive liver damage .
  • Cancer Treatment Trials : In vitro studies have been conducted using various human cancer cell lines to assess the efficacy of this compound as a potential anticancer drug. Results consistently show high levels of cytotoxicity across multiple cell types .

Properties

CAS No.

87617-81-0

Molecular Formula

C35H46O12

Molecular Weight

658.7 g/mol

IUPAC Name

[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylbutanoate

InChI

InChI=1S/C35H46O12/c1-8-16(2)30(42)47-31-34(7)23-12-24(40)33(6)22-11-20(38)25(19-9-10-43-14-19)32(22,5)13-21(39)27(33)35(23,15-44-31)28(41)26(45-17(3)36)29(34)46-18(4)37/h9-10,14,16,22-29,31,40-41H,8,11-13,15H2,1-7H3

InChI Key

PGTAYRVRANEPEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C

Origin of Product

United States

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